

An In-depth Technical Guide to (2R,6R)-2,6-Dimethylmorpholine

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Compound of Interest

Compound Name: (2R,6R)-2,6-Dimethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2R,6R)-2,6-dimethylmorpholine**, a chiral morpholine derivative of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its applications as a versatile building block in the creation of complex, biologically active molecules.

Chemical Identity and Structure

(2R,6R)-2,6-Dimethylmorpholine is a heterocyclic organic compound. The morpholine ring is substituted with two methyl groups at the 2 and 6 positions, with both stereocenters possessing the R configuration. This specific stereochemistry makes it a valuable chiral synthon.

The chemical structure of **(2R,6R)-2,6-dimethylmorpholine** is as follows:

Molecular Formula: C₆H₁₃NO

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2,6-dimethylmorpholine isomers is presented in the table below. It is important to note that some data may refer to a mixture of stereoisomers.

Property	Value	Reference
CAS Number	171753-74-5	[1]
Molecular Weight	115.17 g/mol	
IUPAC Name	(2R,6R)-2,6-dimethylmorpholine	
Appearance	Clear liquid	[2]
Boiling Point	147 °C	
Melting Point	-85 °C	
Density	0.935 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.446	
Flash Point	48 °C (118.4 °F) - closed cup	
Water Solubility	≥ 0.1 mg/mL at 20 °C	[2]

Spectroscopic Data:

While specific high-resolution spectra for the pure (2R,6R) enantiomer are not readily available in the public domain, general spectral data for 2,6-dimethylmorpholine can be found in databases such as the NIST WebBook.[3][4] This includes infrared (IR) and mass spectrometry (MS) data. For unambiguous stereochemical assignment, chiral chromatography and specific optical rotation measurements are required.

Synthesis and Purification

The synthesis of enantiomerically pure **(2R,6R)-2,6-dimethylmorpholine** is a key challenge. Several strategies have been developed, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

An improved synthesis of (-)-**(2R,6R)-2,6-dimethylmorpholine** has been reported involving the O-alkylation of (R)-ethyl lactate with the O-trifluoromethylsulphonyl derivative of (S)-ethyl

lactate.[5] The resulting homochiral ether undergoes further transformations of its two ester functionalities to yield the target molecule.[5] Asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex is another powerful method for accessing chiral morpholines with high enantioselectivity.[6]

Resolution of Racemic trans-2,6-Dimethylmorpholine

A common method for obtaining the enantiomerically pure trans-isomers involves the resolution of a racemic mixture. A patented process describes the use of an optically active resolving agent, such as mandelic acid.[7]

Experimental Protocol: Resolution of racemic trans-2,6-dimethylmorpholine with L-mandelic acid[7]

- **Salt Formation:** Racemic trans-2,6-dimethylmorpholine is reacted with a molar equivalent of L-mandelic acid in a suitable solvent, such as isopropanol.
- **Crystallization:** The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the diastereomeric salt. The **(2R,6R)-2,6-dimethylmorpholine** preferentially forms a crystalline salt with L-mandelic acid. Seeding with a small crystal of the desired salt can aid in crystallization.
- **Isolation and Purification of the Diastereomeric Salt:** The precipitated crystals are isolated by filtration. To achieve high diastereomeric purity (typically >98% de), the salt is recrystallized one or more times from a suitable solvent like isopropanol.
- **Liberation of the Free Amine:** The purified diastereomeric salt is dissolved in water, and a base, such as sodium hydroxide solution, is added to neutralize the mandelic acid and liberate the free **(2R,6R)-2,6-dimethylmorpholine**.
- **Extraction and Isolation:** The free amine is then extracted from the aqueous solution using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The resulting **(2R,6R)-2,6-dimethylmorpholine** can be further purified by distillation.

Purification of cis-isomers

For the purification of cis-2,6-dimethylmorpholine, a method involving the formation of a carboxylate salt has been patented.[2] This process takes advantage of the differential solubility of the carboxylate salts of the cis and trans isomers.

Experimental Protocol: Purification of cis-2,6-dimethylmorpholine via propionate salt formation[2]

- **Salt Formation:** A mixture of 2,6-dimethylmorpholine isomers is dissolved in ethyl acetate. Propionic acid is added dropwise with stirring at a slightly elevated temperature (e.g., 45 °C).
- **Crystallization:** The solution is slowly cooled to room temperature and then further cooled to between -5 and 0 °C to induce crystallization of the cis-2,6-dimethylmorpholine propionate salt.
- **Isolation:** The crystalline salt is collected by suction filtration and dried.
- **Recrystallization (Optional):** For higher purity, the salt can be recrystallized from ethyl acetate.
- **Liberation of the Free Amine:** The purified salt is treated with a base to liberate the free cis-2,6-dimethylmorpholine, which can then be isolated.

Applications in Drug Discovery and Development

(2R,6R)-2,6-Dimethylmorpholine is a valuable chiral building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[8] The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate.[9][10]

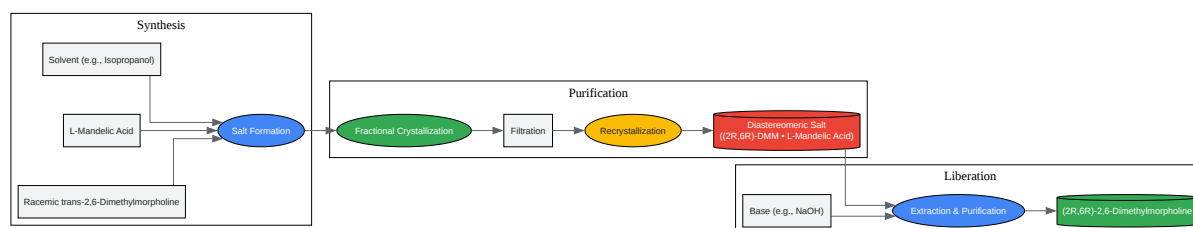
The incorporation of a morpholine ring can improve aqueous solubility, metabolic stability, and cell permeability.[10] The defined stereochemistry of **(2R,6R)-2,6-dimethylmorpholine** allows for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[8]

This chiral synthon has been utilized in the development of therapeutic agents, including patented compositions for the treatment of cancer.[8] Furthermore, derivatives of 2,6-

dimethylmorpholine have been investigated for their potential in treating central nervous system (CNS) disorders, where the morpholine ring can contribute to improved brain penetration.^[10]

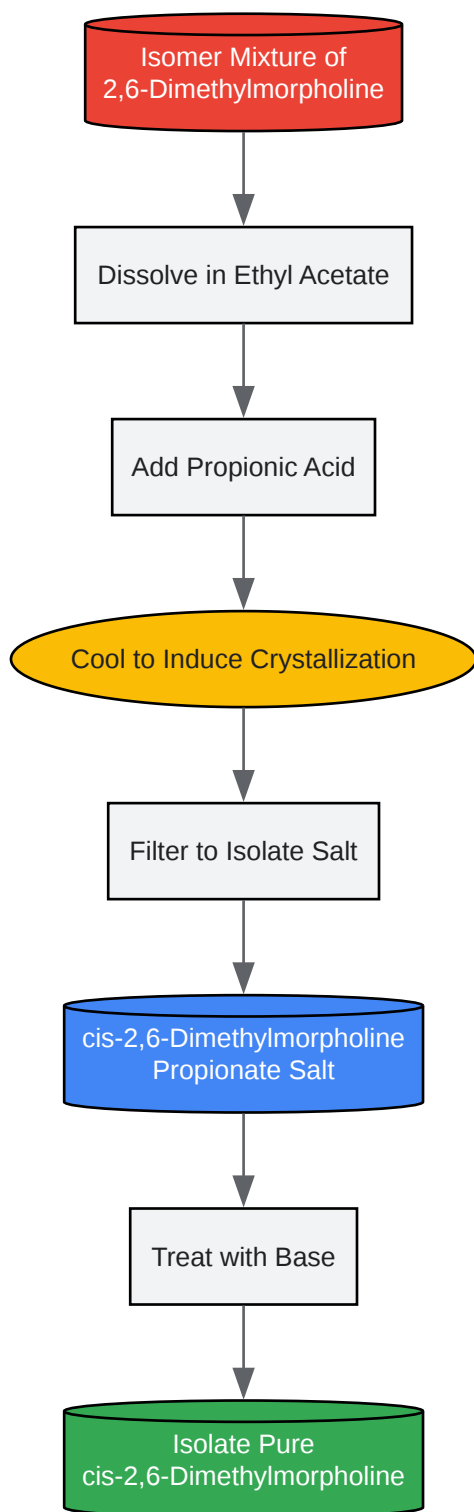
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of **(2R,6R)-2,6-dimethylmorpholine**.



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Caption: Workflow for the resolution of **(2R,6R)-2,6-Dimethylmorpholine**.



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Caption: Purification workflow for cis-2,6-Dimethylmorpholine.

Safety Information

2,6-Dimethylmorpholine is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2R,6R)-2,6-Dimethylmorpholine is a chiral building block with significant potential in the field of drug discovery and development. Its unique stereochemistry and the advantageous properties of the morpholine scaffold make it a valuable tool for medicinal chemists. The synthetic and purification methods outlined in this guide provide a basis for obtaining this compound in high enantiomeric purity, enabling its use in the synthesis of novel and potent therapeutic agents. As research in this area continues, the demand for enantiomerically pure chiral building blocks like **(2R,6R)-2,6-dimethylmorpholine** is expected to grow.

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References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 4. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7829702B2 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
- 8. (2R,6R)-2,6-Dimethylmorpholine|High-Purity Research Chemical [benchchem.com]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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